molecular formula C17H26N2O B5437008 2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide

2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5437008
M. Wt: 274.4 g/mol
InChI Key: BENRZPJECNLIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide, commonly known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It is a potent antiemetic drug that is used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.

Mechanism of Action

Tropisetron works by blocking the action of serotonin on the 5-HT3 receptors in the brain and gastrointestinal tract. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and nausea. By blocking the 5-HT3 receptors, Tropisetron reduces the activity of serotonin and prevents nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its antiemetic properties. Tropisetron has also been shown to decrease the activity of the sympathetic nervous system, which may be beneficial in the treatment of conditions such as anxiety and hypertension.

Advantages and Limitations for Lab Experiments

Tropisetron is a potent and selective 5-HT3 receptor antagonist that has been extensively studied for its antiemetic properties. It is relatively safe and well-tolerated, with few side effects. However, Tropisetron is not suitable for all patients, and its use may be limited by factors such as drug interactions and contraindications.

Future Directions

There are several areas of research that could be explored in the future regarding Tropisetron. These include its potential use in the treatment of other conditions such as depression, anxiety, and irritable bowel syndrome. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of Tropisetron and to identify new therapeutic targets for this drug. Finally, research could be conducted to develop new and more effective formulations of Tropisetron that could improve its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of Tropisetron involves several steps. The first step is the conversion of 2,4,6-trimethylbenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(1-piperidinyl)ethylamine in the presence of a base to yield the intermediate product, 2,4,6-trimethyl-N-(2-chloroethyl)benzamide. Finally, the intermediate is treated with sodium hydroxide to produce Tropisetron.

Scientific Research Applications

Tropisetron has been extensively studied for its antiemetic properties. It has been shown to be effective in preventing nausea and vomiting in patients undergoing chemotherapy, radiation therapy, and surgery. Tropisetron has also been investigated for its potential use in the treatment of other conditions such as depression, anxiety, and irritable bowel syndrome.

properties

IUPAC Name

2,4,6-trimethyl-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-11-14(2)16(15(3)12-13)17(20)18-7-10-19-8-5-4-6-9-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENRZPJECNLIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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